molecular formula C16H18O2 B6244421 RARECHEM AL RA 1326 CAS No. 57668-35-6

RARECHEM AL RA 1326

Cat. No.: B6244421
CAS No.: 57668-35-6
M. Wt: 242.3
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Description

No data on the molecular structure, CAS number, or functional properties of "RARECHEM AL RA 1326" is present in the provided sources. The term "RARECHEM" typically denotes specialized or rare chemicals, often intermediates or metabolites used in pharmaceuticals or research.

Properties

CAS No.

57668-35-6

Molecular Formula

C16H18O2

Molecular Weight

242.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptobenzothiazole can be synthesized through the reaction of aniline with carbon disulfide and sulfur in the presence of a base. The reaction typically proceeds as follows:

  • Aniline is reacted with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to a temperature of around 150-200°C.
  • The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, 2-Mercaptobenzothiazole is produced using a continuous process that involves the same basic reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The industrial process also includes steps for the removal of impurities and by-products.

Chemical Reactions Analysis

Identified Limitations in Source Coverage

  • Search Results , , , : Focus on early 20th-century solubility studies, rare earth metals, ruthenium complexes, and organic acids (e.g., benzoic acid derivatives). None mention "RARECHEM AL RA 1326."

    • Search Result : Details the PROTAC compound XL01126 , a structurally unrelated molecule.

    • Search Result : Discusses benzyl benzoate metabolism, unrelated to the query.

Recommended Steps for Further Investigation

To address the lack of direct data, the following approach is advised:

2.1. Structural Elucidation of this compound

  • Supplier Identification : "RARECHEM" codes are often proprietary. Contact the supplier (e.g., Sigma-Aldrich, TCI Chemicals) for a safety data sheet (SDS) or technical bulletin.

    • Hypothetical Classification : If "AL RA 1326" is a rare-earth complex (e.g., aluminum or actinide-lanthanide hybrid), consult:

      • Rare-earth coordination chemistry (see for Ce, La, Nd reactions).

      • Solubility trends in organic solvents ( , ).

2.2. General Reaction Pathways for Rare-Earth Compounds

Based on source , rare-earth metals (e.g., La, Ce, Nd) exhibit:

  • Halogenation :

    2 Ln + 3 X22 LnX3(X = Cl, Br, I)\text{2 Ln + 3 X}_2 \rightarrow \text{2 LnX}_3 \quad (\text{X = Cl, Br, I})
  • Oxidation :

    4 Ln + 3 O22 Ln2O3\text{4 Ln + 3 O}_2 \rightarrow \text{2 Ln}_2\text{O}_3
  • Aqueous Reactivity : Formation of hydroxides in water:

    Ln3++3OHLn(OH)3\text{Ln}^{3+} + 3 \text{OH}^- \rightarrow \text{Ln(OH)}_3

Data Gaps and Alternative Strategies

  • Absence of Tables : No experimental data (e.g., kinetic parameters, thermodynamic values) for "AL RA 1326" exists in the provided sources.

  • Alternative Compounds : For analogous reactions:

    • KP1019/NAMI-A Ruthenium Complexes ( ): Redox behavior and ligand substitution.

    • Benzoate Derivatives ( , ): Ester hydrolysis and glycine conjugation.

Scientific Research Applications

2-Mercaptobenzothiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a model compound for studying sulfur-containing biomolecules.

    Medicine: It has been investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: It is widely used in the rubber industry as a vulcanization accelerator and in the production of various rubber products.

Mechanism of Action

The mechanism of action of 2-Mercaptobenzothiazole involves its ability to form stable complexes with metal ions and its reactivity with various electrophiles. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur-containing structure allows it to interact with thiol groups in proteins and other biomolecules, leading to its various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes data on structurally unrelated compounds, such as:

Compound Name CAS Number Key Properties/Applications Source ID
Beta-Hydroxyisovaleric Acid Not provided Metabolite, pharmaceutical intermediate
Rhodamine WT 37299-86-8 Fluorescent probe
Rotenone 83-79-4 Pesticide, mitochondrial inhibitor

Without structural or functional data for "RARECHEM AL RA 1326", meaningful comparisons (e.g., solubility, toxicity, or reactivity) cannot be drawn. For example:

  • Rhodamine WT is a fluorescent tracer used in hydrology, whereas Rotenone is a bioactive ketone. Neither shares a clear relationship with "this compound".
  • Beta-Hydroxyisovaleric Acid (a metabolite) and "this compound" might both serve as pharmaceutical intermediates, but their chemical backbones and synthesis pathways remain unlinked in the evidence.

Critical Limitations in Evidence

  • Missing CAS Registry: No CAS number is provided for "this compound", making identification impossible .

Recommendations for Further Research

To address these gaps:

Verify the Compound Name : Confirm if "this compound" is correctly spelled or if it corresponds to a CAS-registered compound (e.g., through SciFinder or PubChem).

Consult Manufacturer Data : Contact suppliers like RareChem GmbH for technical specifications.

Expand Literature Review : Search peer-reviewed journals for studies using "this compound" as a reagent or intermediate.

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